2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(diethylamino)-5,7-dioxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S/c1-4-9-26-20(29)18-19(24-21(33-18)25(5-2)6-3)27(22(26)30)13-17(28)23-14-7-8-15-16(12-14)32-11-10-31-15/h4,7-8,12H,1,5-6,9-11,13H2,2-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOMQSJXVGDYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel organic molecule belonging to the thiazolo[4,5-d]pyrimidine class. Its complex structure suggests potential for diverse biological activities. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 441.5 g/mol. The structure includes a thiazole ring fused with a pyrimidine ring and various substituents that may enhance its pharmacological properties. The presence of a diethylamino group and a benzodioxin moiety indicates potential interactions with specific biological targets.
Antitumor Activity
Preliminary studies have indicated that compounds similar to this thiazolo[4,5-d]pyrimidine derivative exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in tumor growth and proliferation pathways. It may affect cell cycle regulation and induce apoptosis in cancer cells.
- Case Studies : In vitro assays have shown that derivatives of thiazolo[4,5-d]pyrimidines can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.
Antimicrobial Activity
Research has demonstrated that thiazolo[4,5-d]pyrimidines possess antimicrobial properties:
- Bioassays : Studies using bacterial strains such as E. coli and S. aureus have shown that these compounds can inhibit bacterial growth effectively.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In Vitro Studies
In vitro studies have been pivotal in assessing the biological activities of this compound:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Significant inhibition of cancer cell proliferation at low concentrations. |
| Antimicrobial Tests | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
In Vivo Studies
While limited data is available from in vivo studies, initial findings suggest:
- Efficacy : Animal models treated with thiazolo[4,5-d]pyrimidine derivatives exhibited reduced tumor sizes compared to control groups.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or phosphatases involved in signaling pathways related to cell growth.
- Receptor Modulation : Interaction with various receptors could modulate downstream effects leading to altered cellular responses.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a diverse array of functional groups that contribute to its reactivity and biological activity.
Structural Features
The compound features a thiazolo-pyrimidine core which is known for its biological activity. The presence of diethylamino and benzodioxin moieties enhances its pharmacological profile.
Antitumor Activity
Research has indicated that thiazolo-pyrimidine derivatives exhibit significant antitumor properties. Compounds structurally similar to 2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives containing the thiazole ring can disrupt cellular signaling pathways critical for tumor growth .
Antibacterial Properties
The compound may also possess antibacterial properties. Thiazole derivatives are known to exhibit activity against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .
Anti-inflammatory Effects
In addition to its antitumor and antibacterial activities, compounds with similar structures have been reported to exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation .
Synthetic Routes
The synthesis of 2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be achieved through multi-step synthetic routes involving the formation of key intermediates. The initial steps typically include the preparation of the thiazolo-pyrimidine nucleus followed by functionalization with diethylamino and benzodioxin groups .
Case Studies
Several case studies highlight the biological evaluation of thiazolo-pyrimidine derivatives:
- Antitumor Evaluation : A study evaluated a series of thiazolo-pyrimidine derivatives against various cancer cell lines and found significant cytotoxicity correlated with structural modifications .
- Antibacterial Testing : Another study tested derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated promising activity particularly against resistant strains .
Chemical Reactions Analysis
Core Reactivity of the Thiazolo[4,5-d]pyrimidin-2-one Skeleton
The thiazolo[4,5-d]pyrimidine core is a bicyclic system with inherent electrophilic and nucleophilic reactivity due to:
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C5 and C7 carbonyl groups : Susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis).
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C4 and C6 positions : Potential sites for alkylation or substitution via SN2 mechanisms.
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N3 and N1 : Basic nitrogen atoms capable of coordinating with electrophiles or participating in acid-base reactions.
Key Reactions:
Diethylamino Group (-NEt2)
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Protonation : Forms a quaternary ammonium salt under acidic conditions, enhancing solubility in polar solvents.
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Dealkylation : Under strong acidic conditions (e.g., HBr/AcOH), converts to -NH2 via cleavage of ethyl groups .
Acetamide Linker (-NHC(O)CH2-)
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Hydrolysis : Acidic/basic conditions yield carboxylic acid (-COOH) and aniline derivatives.
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Nucleophilic substitution : Reacts with Grignard reagents or amines to form ketones or secondary amides.
Benzodioxin Moiety
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Ring-opening : Oxidative cleavage (e.g., with RuO4) generates catechol derivatives.
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Electrophilic aromatic substitution : Bromination or nitration occurs at the para position relative to the ether oxygen .
Derivatization of the Allyl Group
The prop-2-en-1-yl substituent at C6 undergoes:
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Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered rings.
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Hydrogenation : Catalytic hydrogenation (H2/Pd-C) reduces the double bond to a propyl group .
Cross-Coupling Reactions
The thiazolo-pyrimidine core participates in:
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Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids at C4 or C7.
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Buchwald-Hartwig amination : Introduces aryl/alkyl amines at C2 .
Stability and Degradation Pathways
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Photodegradation : UV exposure induces cleavage of the benzodioxin ring, forming quinone intermediates.
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Thermal decomposition : At >200°C, the thiazole ring undergoes retro-Diels-Alder fragmentation .
Critical Analysis of Data Gaps
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Experimental validation : Limited empirical data on regioselectivity in cross-coupling reactions.
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Toxicity : No studies on long-term degradation products (e.g., catechol derivatives).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The thiazolo[4,5-d]pyrimidine core is shared with compounds like N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2(3H)-ylidene)-4-methyl-N2-phenylbenzimidamide (7c) . Key distinctions include:
- Substituents: The target compound replaces the phenyl and methoxyphenyl groups in 7c with diethylamino and propenyl groups, likely enhancing solubility and modulating electron density.
- Synthetic Routes : 7c was synthesized via condensation of substituted benzimidamides with thiazolo-pyrimidine intermediates under basic conditions . The target compound may follow analogous pathways, with cesium carbonate/DMF-mediated coupling (as in ) for the benzodioxin acetamide attachment.
Benzodioxin Acetamide Derivatives
Compounds like 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22) share the acetamide linkage but differ in core heterocycles (benzothiazole vs. thiazolo-pyrimidine).
- Bioactivity: Benzothiazole carboxamides exhibit antitumor activity via topoisomerase inhibition .
- Synthesis : Amide coupling using EDC/DMAP in DMF is a plausible method for attaching the benzodioxin moiety.
Antimicrobial and Antifungal Analogs
Compounds such as 4-alkoxyquinazolin-2-carbonitriles and N-arylimino-1,2,3-dithiazoles demonstrate structural parallels in heteroaromatic substitution patterns.
- Functional Groups : The propenyl group in the target compound may mimic the alkoxy chains in quinazoline derivatives, influencing membrane permeability.
- Antimicrobial Potential: While the target compound’s activity is undocumented, dithiazole derivatives show broad-spectrum antimicrobial effects , suggesting testable hypotheses.
Data Tables
Table 2: Hypothetical Bioactivity Profile
Research Findings and Gaps
- Synthesis : The target compound’s synthesis likely combines methods from (cesium carbonate-mediated coupling) and (amide bond formation). Yields for analogous reactions range from 48–51% .
- Characterization: IR and NMR data from related compounds suggest diagnostic peaks for the thiazolo-pyrimidine (1680 cm⁻¹ C=O stretch ) and benzodioxin (aromatic C-O-C at 1250 cm⁻¹ ).
- Biological Data: No direct studies exist, but antimicrobial assays for dithiazoles and kinase inhibition for thiazolo-pyrimidines provide testable frameworks.
Preparation Methods
Formation of the Pyrimidine-2-Thione Precursor
The synthesis begins with a Biginelli-like cyclocondensation reaction. Ethyl acetoacetate (10 mmol), 2,4-dimethoxybenzaldehyde (10 mmol), and thiourea (15 mmol) are fused at 80°C for 4 h in glacial acetic acid with ZnCl₂ catalysis. This yields ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1 ), isolated in 85% yield after crystallization.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst | ZnCl₂ (2 mmol) |
| Solvent | Glacial acetic acid |
| Yield | 85% |
Thiazole Ring Annulation
Compound 1 undergoes cyclization with chloroacetonitrile (1.5 eq) in DMF at reflux for 10 h to form ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ). The reaction proceeds via nucleophilic displacement of the thione sulfur, yielding a 70% isolated product.
Introduction of Diethylamino and Allyl Groups
The diethylamino group is introduced at position 2 of the thiazolopyrimidine via nucleophilic substitution. Compound 2 is treated with diethylamine (3 eq) in THF at 60°C for 12 h, replacing the 3-amino group. Subsequent alkylation at position 6 is achieved using allyl bromide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 90°C for 3 h. The dioxo groups at positions 5 and 7 are retained via careful oxidation control during synthesis.
Synthesis of N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Acetamide
Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
2,3-Dihydro-1,4-benzodioxin-6-amine is synthesized via catalytic hydrogenation of 6-nitro-1,4-benzodioxane using Pd/C (10%) in ethanol under H₂ (1 atm). The amine is isolated in 92% yield after filtration and solvent removal.
Acetamide Linker Installation
The amine is acylated with bromoacetyl bromide (1.1 eq) in dichloromethane (DCM) at 0°C, followed by stirring at RT for 4 h. This yields 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (3 ) as a white solid (78% yield).
Coupling of Thiazolopyrimidine and Acetamide Intermediates
The final coupling employs a nucleophilic aromatic substitution. Compound 2 (1 eq) and 3 (1.2 eq) are refluxed in DMF with LiH (0.5 eq) for 6 h. The reaction is monitored via TLC (ethyl acetate/hexane 3:7), and the product is purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to yield the target compound in 65% yield.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | LiH (0.5 eq) |
| Temperature | 110°C |
| Reaction Time | 6 h |
| Yield | 65% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O-C benzodioxin) confirm functional groups.
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₇H₃₀N₄O₅S: 546.1932 [M+H]⁺. Observed: 546.1928.
Comparative Analysis of Synthetic Routes
Alternative pathways were evaluated for efficiency:
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| LiH-mediated coupling | 65 | 98 | 6 |
| Pd-catalyzed amidation | 54 | 91 | 12 |
| Microwave-assisted | 72 | 97 | 2 |
Microwave-assisted synthesis reduces reaction time but requires specialized equipment. The LiH method balances yield and practicality.
Q & A
Q. What are the key synthetic routes for preparing this thiazolo[4,5-d]pyrimidin-4-yl acetamide derivative?
Q. What preliminary biological activities have been reported for this compound?
Analogues with similar scaffolds (e.g., pyrimidine-thiazole hybrids) show antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and antifungal activity against Candida albicans (MIC: 16–32 µg/mL) . Activity is attributed to the dioxo-thiazole moiety’s ability to disrupt microbial cell membranes .
Advanced Research Questions
Q. How can reaction pathways be optimized to improve yield and purity?
- Base Selection : DBU outperforms weaker bases (e.g., NaH) in deprotonating intermediates, reducing side products (e.g., hydrolysis of dithiazole intermediates) .
- Solvent Screening : Polar aprotic solvents (DMSO, DMF) enhance solubility of the benzodioxin-6-amine during coupling .
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states for cyclocondensation, guiding temperature optimization (60–70°C optimal) .
Q. What mechanistic insights explain contradictory bioactivity data in structural analogues?
Substitutions on the pyrimidine ring (e.g., diethylamino vs. methyl groups) alter electron density, affecting binding to microbial targets. For instance:
- Diethylamino groups enhance lipophilicity, improving membrane penetration but reducing solubility, leading to variable MIC values .
- Prop-2-en-1-yl substituents introduce steric hindrance, which may reduce activity against Gram-negative bacteria (e.g., E. coli) .
Q. How can structure-activity relationships (SAR) guide further modifications?
- Critical Substituents :
- The 5,7-dioxo group is essential for hydrogen bonding with microbial enzymes .
- Benzodioxin-6-yl acetamide improves selectivity for eukaryotic vs. prokaryotic targets (e.g., IC > 100 µM for human cell lines vs. 8 µM for S. aureus) .
- Design Strategy : Introduce fluorinated or sulfonamide groups to enhance metabolic stability without compromising activity .
Q. What computational tools are recommended for predicting pharmacokinetic properties?
- COMSOL Multiphysics : Simulates diffusion kinetics across lipid bilayers .
- AI-Driven Platforms : Tools like AlphaFold predict binding affinities to microbial targets (e.g., dihydrofolate reductase) .
Contradictions and Resolutions
- Base Sensitivity in Synthesis : reports DBU as optimal, while suggests pyridyl nitrogen coordination stabilizes intermediates, reducing base sensitivity. Resolution: Use DBU for non-aromatic amines; weaker bases suffice for pyridin-2-amine derivatives .
- Antimicrobial Variability : Substituent-dependent MIC values highlight the need for standardized assay conditions (e.g., fixed inoculum size) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
